2-Methylprop-2-ene-1-sulfonyl chloride
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Overview
Description
2-Methylprop-2-ene-1-sulfonyl chloride is an organic compound with the molecular formula C₄H₇ClO₂S and a molecular weight of 154.62 g/mol . It is a sulfonyl chloride derivative, known for its reactivity and utility in various chemical reactions. This compound is often used in organic synthesis and has applications in pharmaceuticals and other industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylprop-2-ene-1-sulfonyl chloride can be synthesized through the reaction of 2-methylprop-2-ene-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction typically occurs under reflux conditions, where the sulfonic acid is treated with an excess of thionyl chloride, resulting in the formation of the sulfonyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylprop-2-ene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming sulfonylated products.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane (CH₂Cl₂), tetrahydrofuran (THF)
Catalysts: Triethylamine (Et₃N), N,N-Dimethylaminopyridine (DMAP)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
2-Methylprop-2-ene-1-sulfonyl chloride is widely used in scientific research due to its versatility:
Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules.
Pharmaceutical Development: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the modification of polymers and the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methylprop-2-ene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group (SO₂Cl) is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate, and sulfonothioate bonds. This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonyl chloride (CH₃SO₂Cl)
- Benzenesulfonyl chloride (C₆H₅SO₂Cl)
- Tosyl chloride (p-CH₃C₆H₄SO₂Cl)
Uniqueness
2-Methylprop-2-ene-1-sulfonyl chloride is unique due to its branched alkene structure, which provides steric hindrance and influences its reactivity compared to linear sulfonyl chlorides. This structural feature can lead to different reaction pathways and selectivities in synthetic applications .
Properties
IUPAC Name |
2-methylprop-2-ene-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2S/c1-4(2)3-8(5,6)7/h1,3H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAZFVPADZFXAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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